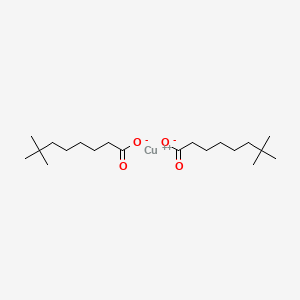

Kupferneodekanoat

Übersicht

Beschreibung

Copper neodecanoate is an organic compound that has been used in a variety of scientific research applications. It is a carboxylic acid salt of copper, and is composed of the elements copper, carbon, and oxygen. Copper neodecanoate has been used for many years in the field of biochemistry and physiology, as well as in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthese von supraleitenden Materialien

Kupferneodekanoat wird bei der Synthese von YBa2Cu3O7-x, einem Hochtemperatursupraleitermaterial, verwendet . Die Verbindung dient als metallorganische Vorstufe, die sich zu Metallcarbonaten und -oxiden zersetzt, die wichtige Zwischenprodukte bei der Herstellung von supraleitenden Dünnschichten sind. Diese Schichten sind für mikroelektronische Anwendungen aufgrund ihrer Fähigkeit, Strom ohne Widerstand bei relativ hohen Temperaturen zu leiten, von Bedeutung.

Organometallische Chemie

Als organometallische Verbindung findet this compound Anwendung in verschiedenen chemischen Reaktionen, bei denen es als Reagenz, Katalysator oder Vorstufenmaterial fungieren kann . Seine Rolle bei der Dünnschichtdeposition, in der industriellen Chemie und in der Pharmaindustrie unterstreicht seine Vielseitigkeit bei der Erleichterung komplexer chemischer Umwandlungen.

LED-Herstellung

Bei der Herstellung von Leuchtdioden (LEDs) wird this compound als Vorstufe für die Abscheidung von kupferhaltigen Schichten verwendet . Diese Schichten sind entscheidend für die Funktion der LED, da sie die Farbe und den Wirkungsgrad des emittierten Lichts beeinflussen können.

Antifouling-Beschichtungen

This compound kann bei der Entwicklung von Antifouling-Beschichtungen für Seeschiffe eingesetzt werden . Sein Kupfergehalt kann dazu beitragen, das Wachstum von Meeresorganismen auf Schiffsrümpfen zu verhindern, was die Treibstoffeffizienz verbessert und die Wartungskosten senkt.

Katalyse

Diese Verbindung wird auch hinsichtlich ihrer katalytischen Eigenschaften untersucht, insbesondere bei Reaktionen, bei denen die Bildung von Kohlenstoff-Kohlenstoff-Bindungen erforderlich ist . Seine Stabilität und Reaktivität machen es zu einem Kandidaten für den Einsatz in katalytischen Systemen, die darauf abzielen, synthetische Prozesse zu optimieren.

Materialwissenschaftliche Forschung

This compound ist Gegenstand der Materialwissenschaft, insbesondere im Hinblick auf seine thermischen Eigenschaften und sein Verhalten bei der Synthese komplexer Materialien . Das Verständnis seines Abbaus und seiner Wechselwirkung mit anderen Verbindungen kann zu Fortschritten im Materialdesign und in der Materialtechnik führen.

Pharmazeutische Anwendungen

Es besteht das Potenzial, this compound in der pharmazeutischen Synthese als Katalysator oder Zwischenprodukt zu verwenden . Seine Fähigkeit, bestimmte chemische Reaktionen zu erleichtern, könnte genutzt werden, um wirksamere oder sicherere Medikamente herzustellen.

Nanotechnologie

Schließlich könnte this compound eine Rolle in der Nanotechnologie spielen, insbesondere bei der Synthese von Kupfernanopartikeln . Diese Nanopartikel finden vielfältige Anwendungen, unter anderem in der Elektronik, Medizin und als Katalysatoren in chemischen Reaktionen.

Wirkmechanismus

Target of Action

Copper neodecanoate primarily targets the production of superconducting thin films on large area substrates for microelectronic device applications . It also plays a key role in catalytic carboxylation reactions employing CO2 .

Mode of Action

The compound interacts with its targets through thermal processing. When yttrium-, barium-, and copper-neodecanoate mixtures are thermally processed, they transform into a superconducting material . The process involves intermediates such as metal carbonates and oxides .

Biochemical Pathways

The affected biochemical pathways involve the transformation of copper-neodecanoate mixtures into superconducting materials. This process is facilitated by the formation of intermediates such as metal carbonates and oxides . Copper metabolism must be tightly controlled to achieve homeostasis and avoid disorders . The copper utilization pathways include the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route .

Action Environment

The action, efficacy, and stability of copper neodecanoate are influenced by environmental factors such as temperature and oxygen levels. For instance, the transformation of copper-neodecanoate mixtures into superconducting materials requires specific temperature conditions and varying levels of oxygen .

Biochemische Analyse

Biochemical Properties

Copper neodecanoate plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. It acts as a cofactor for several enzymes, including cytochrome c oxidase and superoxide dismutase, which are crucial for cellular respiration and antioxidant defense, respectively . The interaction between copper neodecanoate and these enzymes involves the binding of copper ions to specific active sites, facilitating electron transfer and catalytic activity.

Cellular Effects

Copper neodecanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to alterations in cell signaling pathways and gene expression . Additionally, copper neodecanoate affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, such as the citric acid cycle .

Molecular Mechanism

The molecular mechanism of copper neodecanoate involves its interaction with biomolecules at the molecular level. Copper ions from copper neodecanoate can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, copper ions can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . Additionally, copper neodecanoate can induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of copper neodecanoate can change over time due to its stability and degradation. Studies have shown that copper neodecanoate is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to copper neodecanoate has been observed to cause persistent oxidative stress and alterations in cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of copper neodecanoate vary with different dosages in animal models. At low doses, copper neodecanoate can enhance cellular functions by acting as a cofactor for essential enzymes. At high doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the beneficial effects of copper neodecanoate are outweighed by its toxic effects at higher concentrations .

Metabolic Pathways

Copper neodecanoate is involved in several metabolic pathways, including those related to copper homeostasis and utilization. It interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, which are involved in cellular respiration and antioxidant defense . Copper neodecanoate can also affect metabolic flux by modulating the activity of enzymes in the citric acid cycle and other metabolic pathways .

Transport and Distribution

Within cells and tissues, copper neodecanoate is transported and distributed through specific transporters and binding proteins. Copper ions from copper neodecanoate are taken up by cells via copper transporters such as Ctr1 and are distributed to various cellular compartments by copper chaperones . These transporters and chaperones ensure the proper localization and accumulation of copper ions, which is essential for their biochemical activity .

Subcellular Localization

The subcellular localization of copper neodecanoate is crucial for its activity and function. Copper ions from copper neodecanoate are localized in specific cellular compartments, including mitochondria, where they participate in cellular respiration, and the cytoplasm, where they act as cofactors for antioxidant enzymes . The targeting of copper ions to these compartments is facilitated by specific targeting signals and post-translational modifications .

Eigenschaften

IUPAC Name |

copper;7,7-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20O2.Cu/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUOTFHJTGLPSG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897140 | |

| Record name | Copper bis(neodecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68084-48-0, 91364-56-6, 50315-14-5 | |

| Record name | Neodecanoic acid, copper(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068084480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper bis(neodecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(2+) neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neodecanoic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

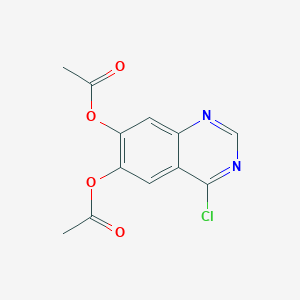

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

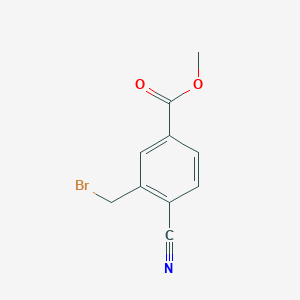

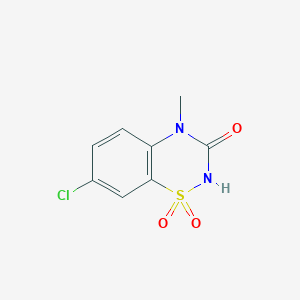

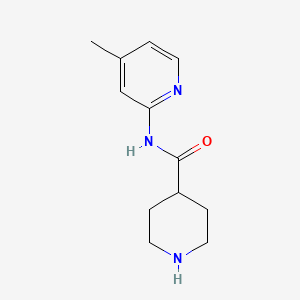

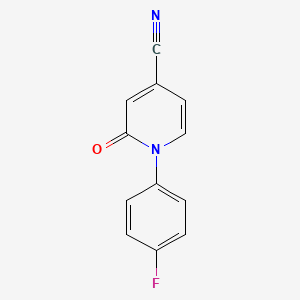

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604453.png)

![Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate](/img/structure/B1604459.png)